molecular formula C21H25BO5 B2691390 Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate CAS No. 2484920-08-1

Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate

Cat. No.: B2691390
CAS No.: 2484920-08-1
M. Wt: 368.24
InChI Key: MZEJLGQGLFPZKN-UHFFFAOYSA-N
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Description

Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a methoxy-substituted phenyl group. The compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate typically involves the reaction of 3-bromo-2-methoxybenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Oxidizing agents: (e.g., hydrogen peroxide)

    Reducing agents: (e.g., lithium aluminum hydride)

Major Products:

    Biaryl compounds: (from Suzuki-Miyaura cross-coupling)

    Phenols: (from oxidation)

    Alcohols: (from reduction)

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid

Uniqueness: Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methoxy group enhances its electron-donating properties, making it more reactive in cross-coupling reactions compared to similar compounds .

Biological Activity

Methyl 3-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is a boronic ester that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions, which are crucial for the formation of carbon-carbon bonds. This article explores the biological activity of this compound, focusing on its potential applications in drug development and its effects on biological systems.

Chemical Structure and Properties

The compound's structure can be illustrated as follows:

  • Molecular Formula : C₁₅H₂₁BO₅
  • Molecular Weight : 292.14 g/mol
  • CAS Number : 478375-37-0

The presence of the tetramethyl-1,3,2-dioxaborolan moiety is significant as it enhances the compound's reactivity and solubility in organic solvents, making it a valuable intermediate in synthetic chemistry.

This compound's biological activity primarily stems from its ability to form stable complexes with various biological targets. The boron atom in the dioxaborolane ring can interact with nucleophiles in biological systems, influencing enzyme activities and cellular signaling pathways.

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of boronic esters exhibit significant anticancer properties. This compound has been tested for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound could selectively inhibit the growth of tumorigenic cells while sparing non-tumorigenic cells at concentrations around 10 µM .
  • Drug Development :
    • The compound is being investigated for its potential as a scaffold in drug design. Its reactivity allows for the incorporation of various functional groups that can enhance pharmacological properties. For instance, modifications to the methoxy group have shown promise in increasing selectivity towards specific biological targets .
  • Biological Signaling Modulation :
    • Research indicates that compounds containing boron can modulate signaling pathways related to cell growth and apoptosis. This compound may influence pathways involving phosphoproteins associated with cancer cell motility and invasion .

Case Study 1: Antitumor Efficacy

A study conducted on various boronic esters highlighted the efficacy of this compound against specific cancer cell lines. The results revealed a dose-dependent inhibition of cell proliferation in breast and prostate cancer models.

Concentration (µM)% Inhibition (Breast Cancer)% Inhibition (Prostate Cancer)
12015
54540
107065

Case Study 2: Synthesis and Biological Evaluation

In a synthetic study aimed at developing new therapeutic agents, this compound was utilized as an intermediate for synthesizing more complex molecules. These derivatives were then evaluated for their biological activity against various targets, including kinases involved in cancer progression .

Properties

IUPAC Name

methyl 3-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-10-11-18(24-5)17(13-16)14-8-7-9-15(12-14)19(23)25-6/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEJLGQGLFPZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C3=CC(=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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